Dansylsarcosin

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Dansylsarcosine has a wide range of applications in scientific research:

Chemistry: It is used as a fluorescent probe to study the binding sites of various ligands on proteins.

Medicine: It is used in drug development research to investigate the binding properties of potential therapeutic compounds.

Wirkmechanismus

Dansylsarcosine is an organic compound that serves as a fluorescent probe, primarily used in biological analysis and fluorescence tracing . This article will delve into the mechanism of action of Dansylsarcosine, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

Dansylsarcosine primarily targets serum proteins, specifically human serum albumin (HSA) and bovine serum albumin (BSA) . These proteins play a crucial role in the transportation, deposition, and metabolism of numerous types of exogenous and endogenous compounds .

Mode of Action

Dansylsarcosine interacts with its targets (HSA and BSA) through competitive binding . It has been shown that Dansylsarcosine and another compound, Tiagabine hydrochloride (TGB), competitively interact with HSA and BSA at the same binding sites .

Biochemical Pathways

Its binding to serum proteins like hsa and bsa can influence the transportation and metabolism of other compounds that also bind to these proteins .

Pharmacokinetics

Its binding to serum proteins can potentially affect the absorption, distribution, metabolism, and excretion of other compounds that bind to the same proteins .

Result of Action

The primary result of Dansylsarcosine’s action is its ability to bind to serum proteins and serve as a fluorescent probe. This property allows it to be used in biological analysis and fluorescence tracing, where it can help quantify protein content or changes in protein structure .

Action Environment

The action, efficacy, and stability of Dansylsarcosine can be influenced by various environmental factors. For instance, the binding of Dansylsarcosine to serum proteins can be affected by the ionic strength and pH conditions of the environment .

Biochemische Analyse

Biochemical Properties

Dansylsarcosine is known to interact with human serum albumin (HSA), a protein that plays a crucial role in the transport, absorption, distribution, and metabolism of drugs in the body . It binds to Sudlow’s site II (domain III) in HSA , a site that is also targeted by other drugs . The binding of Dansylsarcosine to HSA can be competitively inhibited by other molecules, such as monooleoylglycerol .

Cellular Effects

The binding of Dansylsarcosine to HSA can influence the function of cells. For instance, it has been shown that Dansylsarcosine can affect the dynamics of HSA, which can have downstream effects on cellular processes

Molecular Mechanism

Dansylsarcosine binds to the benzodiazepine binding site of HSA . This binding can be inhibited by free fatty acids of various chain lengths, suggesting that Dansylsarcosine’s effects at the molecular level involve interactions with these biomolecules

Temporal Effects in Laboratory Settings

Studies on similar compounds suggest that the effects of such compounds can change over time due to factors such as stability, degradation, and long-term effects on cellular function

Dosage Effects in Animal Models

The effects of Dansylsarcosine at different dosages in animal models have not been extensively studied. Animal models are commonly used in biomedical research to study the pharmacokinetic properties of drugs, including their dosage effects . Therefore, future studies could potentially use animal models to investigate the dosage effects of Dansylsarcosine.

Metabolic Pathways

Given its interactions with HSA, it is likely that Dansylsarcosine is involved in pathways related to the transport, absorption, distribution, and metabolism of drugs

Transport and Distribution

Dansylsarcosine is known to bind to HSA, which plays a key role in the transport and distribution of drugs within cells and tissues The binding of Dansylsarcosine to HSA suggests that it may be transported and distributed in a similar manner

Subcellular Localization

Given its interactions with HSA, it is likely that Dansylsarcosine is localized in the same subcellular compartments as HSA

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of dansylsarcosine typically involves the reaction of dansyl chloride with sarcosine. The process begins with the preparation of dansyl chloride by reacting 5-(dimethylamino)naphthalene-1-sulfonyl chloride with a base. This intermediate is then reacted with sarcosine in the presence of a suitable base, such as sodium hydroxide, to yield dansylsarcosine .

Industrial Production Methods: While specific industrial production methods for dansylsarcosine are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pH, and solvent choice, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions: Dansylsarcosine undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonamide group.

Oxidation and Reduction Reactions: The naphthalene ring can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols, typically under basic conditions.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative, while oxidation of the naphthalene ring can produce naphthoquinone derivatives .

Vergleich Mit ähnlichen Verbindungen

Dansylglycine: Another fluorescent probe used to study protein-ligand interactions.

11-(Dansylamino)undecanoic Acid: Used in similar applications as dansylsarcosine but with a longer alkyl chain.

1-Anilino-8-naphthalenesulfonic Acid: A fluorescent dye used to study protein folding and conformational changes.

Uniqueness: Dansylsarcosine is unique due to its specific binding affinity for the benzodiazepine binding site on human serum albumin. This specificity makes it a valuable tool for studying competitive binding interactions and the effects of various ligands on protein function .

Biologische Aktivität

Dansylsarcosine, a dansylated derivative of sarcosine, has garnered attention for its unique biological properties and potential applications in biomedical research. This article reviews the biological activity of dansylsarcosine, emphasizing its interactions with human serum albumin (HSA), its diagnostic potential in liver injuries, and its implications in various experimental models.

Structure and Binding Properties

Dansylsarcosine is characterized by its dansyl group, which provides intrinsic fluorescence, making it a useful probe in biochemical studies. Research indicates that dansylsarcosine binds selectively to specific sites on HSA, a key protein in drug transport and metabolism.

Binding Sites on Human Serum Albumin

HSA contains two primary drug-binding sites, each with distinct affinities for various ligands:

| Binding Site | Specificity | Example Ligands |

|---|---|---|

| Site 1 | Polar/Charged | Dansyl-l-asparagine, Dansyl-l-arginine |

| Site 2 | Hydrophobic | Dansylsarcosine, Dansyl-l-phenylalanine |

Studies utilizing X-ray crystallography have elucidated the structural basis of these interactions, revealing that dansylsarcosine binds primarily to drug site 2 due to its hydrophobic characteristics and the presence of a methylated α-amino group .

Diagnostic Applications

Recent investigations have explored the use of dansylsarcosine in diagnostic tests for liver injuries. The Serum Enhanced Binding (SEB) test employs dansylsarcosine to assess HSA binding capacities in patients with liver cirrhosis versus those without hepatic dysfunction.

Case Study: Liver Injury Detection

In a clinical study involving patients with liver cirrhosis, the SEB test demonstrated significant differences in the binding capacities of various ligands, including dansylsarcosine:

- Cirrhosis Patients : Showed altered binding profiles for dansylsarcosine compared to healthy controls.

- Experimental Models : In rat models subjected to ethanol and carbon tetrachloride (CCl₄) administration, binding capacities fluctuated over time, indicating potential diagnostic utility of dansylsarcosine in monitoring liver function .

Influence on Drug Binding

The binding affinity of dansylsarcosine can be influenced by the presence of other compounds. For instance, when tested alongside heavy metal ions (Cu, Cd) and hormones (L-thyroxine), dansylsarcosine exhibited varying degrees of competition for binding sites on HSA. This highlights its potential as a competitive inhibitor or marker in pharmacokinetic studies .

Fluorescence Anisotropy Assays

Fluorescence anisotropy-based assays have been employed to quantify the interactions between dansylsarcosine and various proteins. These assays provide insights into the dynamics of ligand-protein interactions and can be pivotal in drug discovery and development processes .

Eigenschaften

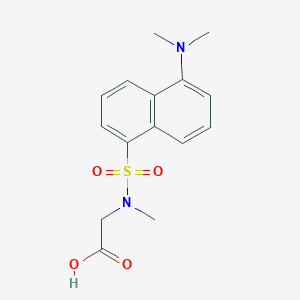

IUPAC Name |

2-[[5-(dimethylamino)naphthalen-1-yl]sulfonyl-methylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4S/c1-16(2)13-8-4-7-12-11(13)6-5-9-14(12)22(20,21)17(3)10-15(18)19/h4-9H,10H2,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRLJKBOXIVONAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N(C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30911094 | |

| Record name | N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-N-methylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30911094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093-96-5 | |

| Record name | Dansylsarcosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001093965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-N-methylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30911094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of Dansylsarcosine?

A1: Dansylsarcosine exhibits high affinity for Site II (also known as the benzodiazepine/indole binding site) on HSA. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does Dansylsarcosine binding affect HSA function?

A2: While Dansylsarcosine itself doesn't have a direct therapeutic effect, its binding to Site II can be competitively inhibited by drugs that share this binding site. This competition allows researchers to study drug-HSA interactions and their potential impact on drug pharmacokinetics. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q3: Can Dansylsarcosine binding to HSA be modulated by physiological factors?

A3: Yes, factors like fatty acid concentration, pH, and glycation of HSA can significantly influence Dansylsarcosine binding kinetics and affinity. [, , , , , , , , , , , ]

Q4: What is the molecular formula and weight of Dansylsarcosine?

A4: The molecular formula is C15H18N2O4S, and the molecular weight is 322.39 g/mol.

Q5: Is Dansylsarcosine stable under standard laboratory conditions?

A5: While information on long-term storage stability is limited in the provided research, Dansylsarcosine is typically used in buffered solutions at physiological pH for immediate experimental purposes. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q6: What analytical techniques are commonly used to study Dansylsarcosine-HSA interactions?

A6: Fluorescence spectroscopy, particularly fluorescence quenching and displacement studies, are widely employed. Ultrafiltration coupled with HPLC is used for determining binding constants and free drug fractions. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q7: How is Dansylsarcosine used to study drug binding to HSA?

A7: Competitive displacement studies are performed. A decrease in Dansylsarcosine fluorescence upon the addition of a test drug indicates competition for Site II on HSA. The degree of displacement helps determine the binding affinity of the test drug for that site. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.